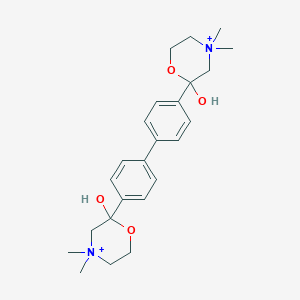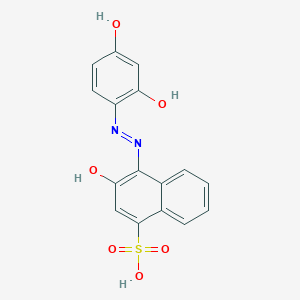
5-Bromo-1,2-dimetil-3-nitrobenceno
Descripción general
Descripción
5-Bromo-1,2-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and a nitro group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Aplicaciones Científicas De Investigación
5-Bromo-1,2-dimethyl-3-nitrobenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the aromatic ring structure in organic compounds. The compound acts as an electrophile, seeking out electron-rich aromatic rings to form a sigma bond .
Mode of Action
5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes an electrophilic aromatic substitution reaction . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The bromine atom in the compound is introduced into the aromatic ring to impart the desired properties to the final product .
Biochemical Pathways
The compound affects the biochemical pathways involving aromatic compounds. The bromination of aromatic compounds is a key process in organic synthesis, and the introduction of a bromine atom into the aromatic ring can significantly alter the reactivity of the formed intermediate .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution in the body .
Result of Action
The result of the action of 5-Bromo-1,2-dimethyl-3-nitrobenzene is the formation of brominated aromatic compounds. These compounds have a wide range of applications in various fields, including the production of pharmaceuticals, agrochemicals, and dyes .
Action Environment
The action of 5-Bromo-1,2-dimethyl-3-nitrobenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature to maintain its stability . Additionally, the compound’s solubility can affect its action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
It is known that nitro compounds, like 5-Bromo-1,2-dimethyl-3-nitrobenzene, can interact with various biomolecules . The nitro group (−NO2) in these compounds is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Nitro compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitro compounds can be prepared through various reactions, including the direct substitution of hydrocarbons with nitric acid . This suggests that 5-Bromo-1,2-dimethyl-3-nitrobenzene could potentially interact with biomolecules through similar mechanisms, leading to changes in gene expression or enzyme activity.
Metabolic Pathways
Nitro compounds can be prepared through various reactions, suggesting that 5-Bromo-1,2-dimethyl-3-nitrobenzene could potentially be involved in similar metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromo-1,2-dimethyl-3-nitrobenzene can be synthesized through a multi-step process involving bromination and nitration reactions. The starting material, 2,3-dimethylphenol, undergoes bromination with a brominating agent such as bromine in the presence of an acid catalyst to form 2,3-dimethyl-5-bromophenol. This intermediate is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid to yield 5-Bromo-1,2-dimethyl-3-nitrobenzene .
Industrial Production Methods
Industrial production of 5-Bromo-1,2-dimethyl-3-nitrobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of an acid catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Major Products
Amines: Reduction of the nitro group forms amines.
Substituted Benzenes: Electrophilic or nucleophilic substitution reactions yield various substituted benzene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-nitrobenzene
- 2,4-Dibromo-1-nitrobenzene
- 3-Bromo-4-nitrotoluene
Uniqueness
5-Bromo-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and nitro groups on the benzene ring makes it a versatile intermediate for further chemical transformations, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
5-bromo-1,2-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSPJGSFHLODM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495488 | |
| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18873-95-5 | |
| Record name | 5-Bromo-1,2-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)




![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)


